molecular formula C17H19F2N3O B5493165 N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine

N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine

Numéro de catalogue B5493165
Poids moléculaire: 319.35 g/mol
Clé InChI: IIGMDGSZVBWPMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine, also known as DFP-10825, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of piperidine compounds and has been studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine exerts its therapeutic effects by selectively inhibiting the activity of specific enzymes and receptors that are involved in the disease progression. For example, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and is overexpressed in cancer cells. By inhibiting PARP, N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine can induce DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has been shown to have a wide range of biochemical and physiological effects, depending on the disease being studied. In cancer, it induces DNA damage and cell death in cancer cells, while sparing normal cells. In Alzheimer's disease, it inhibits the activity of beta-secretase, an enzyme that produces amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In Parkinson's disease, it inhibits the activity of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine, a neurotransmitter that is depleted in Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has several advantages for lab experiments, including its high purity, stability, and selectivity. However, it also has some limitations, such as its limited solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the study of N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine, including:
1. Further preclinical studies to evaluate its efficacy and safety in various diseases.
2. Clinical trials to evaluate its therapeutic potential in humans.
3. Development of new formulations to improve its solubility and bioavailability.
4. Identification of new targets for N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine in various diseases.
5. Combination therapy with other drugs to enhance its therapeutic effects.
In conclusion, N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine is a promising small molecule that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans.

Méthodes De Synthèse

N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-methylpyrrole-2-carboxylic acid followed by the addition of piperidine and subsequent purification steps. The final product is a white crystalline powder with a purity of over 98%.

Applications De Recherche Scientifique

N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has shown promising results in preclinical studies as a potent inhibitor of various enzymes and receptors that play a key role in the progression of these diseases.

Propriétés

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c1-11-7-16(20-9-11)17(23)22-6-2-3-13(10-22)21-12-4-5-14(18)15(19)8-12/h4-5,7-9,13,20-21H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMDGSZVBWPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.